Phenyl 4-pyridylmethyl sulfone
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Overview
Description
Phenyl 4-pyridylmethyl sulfone is an organic compound with the molecular formula C12H11NO2S and a molecular weight of 233.291 g/mol . This compound is characterized by the presence of a phenyl group attached to a 4-pyridylmethyl sulfone moiety. It is a versatile intermediate in organic synthesis and has found applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 4-pyridylmethyl sulfone can be synthesized through several methods. One common approach involves the oxidation of sulfides to sulfones. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . Another method involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-pyridylmethyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The phenyl and pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .
Scientific Research Applications
Phenyl 4-pyridylmethyl sulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl 4-pyridylmethyl sulfone involves its interaction with specific molecular targets. The sulfone group can act as an electron-withdrawing group, stabilizing adjacent carbanions and facilitating various chemical reactions . In biological systems, the compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the inactivation of the enzyme .
Comparison with Similar Compounds
Phenyl sulfonylacetophenone: Used in the synthesis of heterocyclic compounds.
Vinyl sulfones: Known for their reactivity with thiols and use in medicinal chemistry.
4-ethylphenyl phenyl sulfone: Another sulfone derivative with applications in organic synthesis.
Uniqueness: Phenyl 4-pyridylmethyl sulfone is unique due to its specific structural features, which combine a phenyl group with a pyridylmethyl sulfone moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
1620-52-6 |
---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
4-(benzenesulfonylmethyl)pyridine |
InChI |
InChI=1S/C12H11NO2S/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11/h1-9H,10H2 |
InChI Key |
ICAWSHPNBFDPBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=NC=C2 |
Origin of Product |
United States |
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